Ethyl 2-(2,4-dinitrophenoxy)acetate
Description
Contextualization and Significance within Modern Organic Chemistry
Ethyl 2-(2,4-dinitrophenoxy)acetate, with the chemical formula C10H10N2O7, belongs to the class of aryloxyacetate esters. finetechnology-ind.com These compounds are characterized by an aryloxy group linked to an acetic acid ester. The significance of this particular molecule in modern organic chemistry stems from the presence of the 2,4-dinitrophenoxy moiety. The two nitro groups on the phenyl ring are strong electron-withdrawing groups, which significantly influence the reactivity of the molecule. This makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. scirp.org Such reactions are fundamental in organic synthesis for the construction of complex molecules from simple precursors.
The ester functional group also provides a site for various chemical transformations, including hydrolysis to the corresponding carboxylic acid or transesterification. The interplay between the reactive dinitrophenoxy group and the ester moiety makes this compound a potentially versatile intermediate in the synthesis of more complex chemical structures.
Historical Trajectories and Early Synthetic Endeavors for Dinitrophenoxy Compounds
The study of dinitrophenoxy compounds is rooted in the broader history of organic chemistry. Early work on nitroaromatic compounds was driven by their use in dyes and explosives. Over time, the unique chemical reactivity of compounds bearing the dinitrophenyl group was recognized. These compounds became important tools for chemists to study reaction mechanisms, particularly nucleophilic aromatic substitution. scirp.org The dinitrophenyl group serves as a strong activating group, facilitating reactions that would otherwise be difficult to achieve.
Early synthetic work on related dinitrophenoxy compounds often involved the reaction of a substituted phenol (B47542) with an appropriate electrophile. For instance, the synthesis of dinitrophenyl ethers could be achieved by reacting a phenol with 1-chloro-2,4-dinitrobenzene (B32670) in the presence of a base. researchgate.net These foundational synthetic methods paved the way for the preparation of a wide array of dinitrophenoxy derivatives, including esters like this compound.
Current Research Landscape and Emerging Areas of Inquiry for Aryloxyacetate Esters
The current research landscape for aryloxyacetate esters is diverse, with significant interest in their potential biological activities. Many aryloxyacetic acid derivatives are being investigated as herbicides. nih.govbeilstein-journals.org These compounds can act as synthetic auxins, a class of plant growth regulators, leading to uncontrolled growth and eventual death of susceptible plants. researchgate.net The structural motif of an aryloxyacetic acid is a key component in many commercial herbicides. nih.govbeilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,4-dinitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPICVKGZXMYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Ethyl 2 2,4 Dinitrophenoxy Acetate
Classical Synthetic Routes to Aryloxyacetate Esters
The traditional synthesis of ethyl 2-(2,4-dinitrophenoxy)acetate, an aryloxyacetate ester, typically follows two main pathways: esterification of a pre-formed aryloxyacetic acid or etherification of a phenol (B47542) with an appropriate ethyl ester.
Esterification Approaches
One of the most fundamental methods for synthesizing esters is the Fischer esterification. This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com In the context of this compound, this would involve the esterification of 2-(2,4-dinitrophenoxy)acetic acid with ethanol (B145695). youtube.com
The general mechanism for Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. youtube.commdpi.com
Key aspects of this approach include:
Reactants: 2-(2,4-dinitrophenoxy)acetic acid and ethanol.
Catalyst: A strong acid, such as sulfuric acid (H₂SO₄).
Conditions: Typically requires reflux to drive the reaction towards completion.
Another approach is the reaction of the carboxylic acid with dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride. organic-chemistry.org
Etherification Strategies Involving Phenoxy Group Formation
The Williamson ether synthesis is a widely used method for forming ethers and can be adapted to synthesize aryloxyacetate esters. wikipedia.orgyoutube.com This reaction involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.org For the synthesis of this compound, this would entail the reaction of 2,4-dinitrophenoxide with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. ajrconline.orgmdpi.com
The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion. wikipedia.orglumenlearning.com The use of a base, such as sodium hydroxide (B78521) or potassium carbonate, is necessary to deprotonate the phenol and form the reactive phenoxide. francis-press.comutahtech.edu
A variation of this involves reacting 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent. google.com For instance, reacting 2,4-dinitrochlorobenzene with sodium 2-methoxy-ethanolate in 2-methoxyethanol (B45455) has been reported. google.com Another method involves the anhydrous reaction of 2,4-dinitrochlorobenzene with an alcohol in the presence of anhydrous alkali metal carbonates. google.com
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |
| 2,4-Dinitrophenol (B41442) | Ethyl chloroacetate | Anhydrous potassium carbonate | Ethanol | This compound |
| 2,4-Dinitrophenol | Ethyl bromoacetate | Anhydrous K₂CO₃, Potassium iodide | Dry acetone | Ethyl 2-(4-nitrophenoxy)acetate (intermediate) |
| 2,4-Dinitrochlorobenzene | Sodium 2-methoxy-ethanolate | - | 2-Methoxyethanol | 1-(2-Methoxyethoxy)-2,4-dinitrobenzene |
| 2,4-Dinitrochlorobenzene | Ethylene glycol | Sodium hydroxide | - | 2-(2,4-Dinitrophenoxy)ethanol |
| 1,5-Difluoro-2,4-dinitrobenzene | Ethylene glycol | Sodium hydroxide | Toluene | 2-(5-Fluoro-2,4-dinitrophenoxy)ethanol |
Modern Advancements in Synthesis of Dinitrophenoxy Derivatives
Recent developments in organic synthesis have focused on improving the efficiency, safety, and environmental impact of chemical processes. These advancements are also applicable to the synthesis of dinitrophenoxy derivatives like this compound.
Catalytic Methods and Green Chemistry Principles in Ester and Ether Synthesis
Modern synthetic chemistry emphasizes the use of "green" principles, which aim to reduce waste and energy consumption. In ester synthesis, this has led to the development of novel catalysts that are more efficient and environmentally friendly. labmanager.com For example, biocatalysts like immobilized lipases are being used for the synthesis of esters under mild conditions. rsc.org The use of solid-acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resin, has also shown excellent performance in the esterification of fatty acids without the need for a solvent or water removal. organic-chemistry.org
In ether synthesis, phase-transfer catalysis has emerged as a valuable technique. researchgate.net This method facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide) by using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to carry the nucleophile across the phase boundary. utahtech.edu
Optimization of Reaction Conditions and Yield Enhancement in Organic Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. dergipark.org.tr Factors such as temperature, solvent, and catalyst concentration can significantly influence the outcome of a reaction. For instance, the use of polar solvents like DMF has been shown to be effective in the synthesis of aryloxyacetates. researchgate.net
Microwave irradiation has also been employed to accelerate organic reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netresearchgate.net The combination of microwave irradiation with phase-transfer catalysis has proven to be a rapid and high-yield method for the synthesis of aryloxyacetates. researchgate.net
| Technique | Advantage | Application Example |
| Biocatalysis | Mild reaction conditions, high selectivity. rsc.org | Synthesis of esters using immobilized lipases. rsc.org |
| Solid-Acid Catalysis | Reusable catalyst, solvent-free conditions. organic-chemistry.org | Esterification of fatty acids. organic-chemistry.org |
| Phase-Transfer Catalysis | Facilitates reactions between different phases, improves reaction rates. researchgate.net | Williamson ether synthesis. utahtech.edu |
| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields. researchgate.netresearchgate.net | Synthesis of aryloxyacetates. researchgate.net |
Derivatization Pathways and Precursor Synthesis
This compound can serve as a precursor for the synthesis of other molecules. The functional groups present in the molecule—the ester and the nitro groups—provide sites for further chemical transformations.
The ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-(2,4-dinitrophenoxy)acetic acid. This acid can then be used in subsequent reactions, such as the formation of amides or other esters.
The nitro groups on the aromatic ring can be reduced to amino groups. This transformation is a key step in the synthesis of various biologically active compounds. For example, the reduction of a related compound, p-nitrophenoxy acetate (B1210297), using an NH₄Cl/Fe system yields the corresponding aminophenoxy acetate. mdpi.com
Furthermore, the 2,4-dinitrophenyl moiety is a well-known derivatizing agent, particularly for carbonyl compounds. ncert.nic.inresearchgate.net 2,4-Dinitrophenylhydrazine (B122626) (DNPH) reacts with aldehydes and ketones to form stable, crystalline derivatives called 2,4-dinitrophenylhydrazones, which are useful for their characterization. ncert.nic.inresearchgate.net While this compound itself is not a direct derivatizing agent in this context, the dinitrophenyl group is a common feature in such reagents.
The synthesis of precursors for this compound involves the preparation of the key starting materials. For the etherification route, this includes the synthesis of 2,4-dinitrophenol and ethyl chloroacetate. Ethyl chloroacetate can be synthesized by the esterification of chloroacetic acid with ethanol in the presence of an acid catalyst. chemicalbook.com For the esterification route, the precursor 2-(2,4-dinitrophenoxy)acetic acid can be prepared by the hydrolysis of its corresponding ester or by other synthetic methods.
Chemical Reactivity and Transformation Mechanisms of Ethyl 2 2,4 Dinitrophenoxy Acetate
Reactivity of the Ester Moiety
The ester functional group in Ethyl 2-(2,4-dinitrophenoxy)acetate is the site of several characteristic reactions, including hydrolysis, transesterification, and nucleophilic additions to its carbonyl carbon. The reactivity of this ester is significantly influenced by the strong electron-withdrawing nature of the attached 2,4-dinitrophenoxy group.
Hydrolysis and Transesterification Reactions
Acyl-transfer reactions, such as hydrolysis and transesterification, are fundamental transformations for esters. sapub.org For compounds like this compound, these reactions typically proceed through a bimolecular acyl-oxygen scission (BAc2) mechanism. researchgate.net In this pathway, a nucleophile (such as a water or alcohol molecule) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the 2,4-dinitrophenoxide leaving group.
The presence of the 2,4-dinitrophenyl group, a powerful electron-withdrawing substituent, renders the carbonyl carbon highly electrophilic and stabilizes the resulting phenoxide anion, making it an excellent leaving group. This electronic activation facilitates both hydrolysis (reaction with water to form 2-(2,4-dinitrophenoxy)acetic acid and ethanol) and transesterification (reaction with another alcohol to exchange the ethyl group). researchgate.netmdpi.com Kinetic studies on analogous compounds, such as 2,4-dinitrophenyl acetate (B1210297), confirm that the reaction proceeds via an addition-elimination mechanism, with the initial nucleophilic attack often being the rate-determining step. mdpi.com
Table 1: Representative Kinetic Data for Acyl-Transfer Reactions of Related Dinitrophenyl Esters
| Ester | Nucleophile/Solvent | Reaction Type | Mechanism | Key Findings | Reference |
| 2,4-Dinitrophenyl Acetate | Hydrazine (B178648)/Methanol (B129727) | Hydrazinolysis | Concerted Acyl-Oxygen Scission | Reaction follows pseudo-first-order kinetics with no base catalysis. | eijas.comresearchgate.net |
| 2,4-Dinitrophenyl Acetate | Methanol | Methanolysis | BAc2 | The low value of the entropy of activation (ΔS‡) suggests a highly ordered transition state. | researchgate.net |
| 2,4-Dinitrophenyl Furoates | Phenoxides/DMSO-H₂O | Acyl-Transfer | Stepwise Addition-Elimination | The initial nucleophilic attack is the rate-determining step. | mdpi.com |
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the ester group is an electrophilic center susceptible to attack by various nucleophiles. ncert.nic.inmasterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral intermediate. masterorganicchemistry.com While this is the initial step in hydrolysis and transesterification, other strong, non-leaving nucleophiles (like organometallic reagents) could potentially add to the carbonyl group. However, the presence of the excellent 2,4-dinitrophenoxy leaving group strongly favors substitution (acyl transfer) over simple addition.
Interestingly, structural analysis of the related compound ethyl bis(2,4-dinitrophenyl)acetate reveals intramolecular interactions that can be seen as incipient nucleophilic additions. itu.edu.tr X-ray crystallography data shows a close contact between a nitro-group oxygen and the carbonyl carbon (2.730 Å), mimicking an early stage of nucleophilic attack on the carbonyl group. itu.edu.tr This highlights the inherent electrophilicity of the carbonyl center, primed for interaction with nucleophiles.
Reactivity of the 2,4-Dinitrophenoxy Group
The aromatic ring of the 2,4-dinitrophenoxy moiety is severely electron-deficient due to the strong -I (inductive) and -R (resonance) effects of the two nitro groups. This electronic feature is the primary driver of its unique reactivity.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most prominent reaction of the 2,4-dinitrophenoxy group is nucleophilic aromatic substitution (SNAr). cem.demasterorganicchemistry.com In this two-step addition-elimination process, a nucleophile attacks the aromatic ring at the carbon atom bearing the ether linkage (the leaving group). cem.de The presence of two nitro groups, positioned ortho and para to the reaction center, is crucial for this reaction to occur. They effectively stabilize the negative charge of the intermediate cyclohexadienyl anion, known as a Meisenheimer complex, through resonance. cem.defrontiersin.org
The subsequent departure of the phenoxyacetate (B1228835) leaving group restores the aromaticity of the ring, yielding a new substituted dinitrobenzene derivative. cem.de A wide variety of nucleophiles can participate in this reaction, including amines, alkoxides, and thiolates. This reaction is a powerful tool for functionalizing the dinitrophenyl core. clockss.org For example, the reaction of related 1-fluoro-2,4-dinitrobenzene (B121222) with amines is a classic demonstration of this pathway. eijas.com
Table 2: The SNAr Mechanism and Representative Nucleophiles
| Step | Description | Key Intermediate |
| 1. Addition | A nucleophile attacks the C1 carbon of the dinitrophenyl ring, breaking the aromaticity. | Meisenheimer Complex (a resonance-stabilized carbanion) |
| 2. Elimination | The ether leaving group (phenoxyacetate) departs, restoring aromaticity to the ring. | Substituted 2,4-dinitrobenzene product |
| Representative Nucleophiles | Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻), Hydrazine (H₂N-NH₂) |
Reductions and Subsequent Transformations of Nitro Groups
The two nitro groups on the aromatic ring can be readily reduced to amino groups. This transformation dramatically alters the electronic properties of the aromatic ring, converting electron-withdrawing nitro groups into electron-donating amino groups. msu.edu A variety of reducing agents can accomplish this, and the choice of reagent can sometimes allow for selective reduction.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). msu.edu
Metal-Acid Systems: Employing metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). scispace.com
Transfer Hydrogenation: Using a source of hydrogen atoms like hydrazine or formic acid in the presence of a catalyst. scispace.comorganic-chemistry.org
Other Reagents: Sodium borohydride (B1222165) (NaBH₄) can reduce nitro groups when used with a transition metal catalyst. jsynthchem.com Sodium sulfide (B99878) is also used for selective reductions. msu.edu
The resulting 2,4-diaminophenoxy derivatives are versatile intermediates. The newly formed amino groups can undergo further reactions, such as diazotization to form diazonium salts, which are themselves valuable precursors for introducing a wide range of other functional groups.
Table 3: Common Reagents for Aromatic Nitro Group Reduction
| Reagent System | Conditions | Selectivity | Reference |
| H₂ / Pd/C | Mild pressure and temperature | Reduces many functional groups | msu.eduscispace.com |
| Sn / conc. HCl | Heating | Generally strong, can be chemoselective for nitro over carbonyl | scispace.com |
| Zn / NH₄Cl | Aqueous medium | Mild, can be selective | scispace.com |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol (B145695), Room Temperature | Reduces nitro groups, whereas NaBH₄ alone does not | jsynthchem.com |
| Formic Acid / Fe-catalyst | Mild conditions | Good functional group tolerance | organic-chemistry.org |
Participation in Multicomponent Reactions and Complex Molecule Construction
This compound serves as a valuable building block for the synthesis of more complex molecules. semanticscholar.orgcymitquimica.com While direct, one-pot participation of the title compound in multicomponent reactions (MCRs) is not extensively documented, its derivatives are key players in such syntheses.
A prominent example involves the use of 2,4-dinitrophenylhydrazine (B122626), a derivative that can be conceptually formed from a related dinitrophenyl precursor. This hydrazine is a crucial component in four-component reactions (4CRs) for synthesizing biologically active heterocyclic scaffolds, such as pyrano[2,3-c]pyrazoles. nih.govfrontiersin.orgpreprints.org In these reactions, 2,4-dinitrophenylhydrazine is condensed with an aldehyde, a β-ketoester (like ethyl acetoacetate), and malononitrile, often under microwave irradiation, to rapidly construct the complex pyranopyrazole core in high yields. nih.govfrontiersin.org
Furthermore, the 2,4-dinitrophenoxy group itself is used as a key structural element in the targeted synthesis of complex molecules. For instance, it was incorporated into the structure of ethyl (R)-2-[6-(2,4-dinitrophenoxy)hexyl]oxirane-carboxylate, an inhibitor of carnitine palmitoyltransferase-1, demonstrating its utility in constructing intricate molecular architectures with specific biological targets. semanticscholar.org
Table 4: Example of a Multicomponent Reaction Involving a 2,4-Dinitrophenyl Moiety
| Reaction Name | Components | Catalyst | Product | Key Features | Reference |
| Four-Component Synthesis of Pyrano[2,3-c]pyrazoles | 1. Aromatic Aldehyde2. Malononitrile3. Ethyl Acetoacetate4. 2,4-Dinitrophenylhydrazine | SnCl₂ | 6-Amino-1-(2,4-dinitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole derivatives | High efficiency and atom economy; rapid synthesis under microwave conditions. | nih.govfrontiersin.org |
Mechanistic Investigations of Key Chemical Transformations
The reactivity of this compound is dominated by the electrophilic character of the aromatic ring, which is highly activated towards nucleophilic attack by the two electron-withdrawing nitro groups. Mechanistic studies, often drawing parallels with the closely related and extensively studied 2,4-dinitrophenyl acetate, have elucidated the pathways of its key chemical transformations, primarily nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The generally accepted mechanism for nucleophilic substitution on the 2,4-dinitrophenyl moiety is the SNAr (Substitution Nucleophilic Aromatic) pathway. researchgate.neteijas.com This is a two-step addition-elimination process.
Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C1 position of the aromatic ring (the carbon bearing the ether oxygen). This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. researchgate.neteijas.comresearchgate.net The strong electron-withdrawing nitro groups at the ortho and para positions are crucial for stabilizing this intermediate by delocalizing the negative charge.
Expulsion of the Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of the leaving group, which in this case is the ethyl 2-hydroxyacetate anion. The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition (expulsion of the leaving group), depending on the specific nucleophile, leaving group, and solvent conditions. researchgate.net
Acyl-Oxygen Scission in Hydrazinolysis
Investigations into the hydrazinolysis of the related compound 2,4-dinitrophenyl acetate in methanol have revealed a different mechanistic pathway. Studies show that this reaction proceeds exclusively through acyl-oxygen scission via a concerted mechanism, rather than through the formation of a Meisenheimer-type intermediate typical of SNAr reactions. researchgate.neteijas.comresearchgate.netccsenet.org In this mechanism, the nucleophile (hydrazine) attacks the carbonyl carbon of the acetate group.
The preference for this pathway is influenced by several factors, including the basicity of the leaving group and potential steric hindrance. researchgate.neteijas.com The reaction kinetics for the hydrazinolysis of 2,4-dinitrophenyl acetate were found to follow pseudo-first-order rate constants. researchgate.neteijas.com The large negative entropy of activation (ΔS#) observed in these studies suggests a highly ordered, rigid transition state, which could be due to significant participation of solvent molecules in the activated complex. eijas.com
Kinetic Studies and Rate-Determining Steps
Kinetic investigations provide crucial evidence for determining reaction mechanisms. For acyl transfer reactions involving similar substrates like 2,4-dinitrophenyl substituted esters, Brønsted-type plots (log kN vs pKa of the nucleophile's conjugate acid) are used to elucidate the nature of the transition state. mdpi.comuchile.cl The Brønsted coefficient, βnuc, quantifies the degree of bond formation between the nucleophile and the reaction center in the transition state.
For instance, in the reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides, the observed βnuc values ranged from 0.81 to 0.84. mdpi.com Such high values are indicative of a significant amount of bond formation in the transition state and support a stepwise addition-elimination mechanism where the formation of the tetrahedral intermediate is the rate-determining step (rds). mdpi.com In contrast, a concerted mechanism is often associated with lower βnuc values.
The table below presents kinetic data for the reaction of a related compound, 2,4-dinitrophenyl furan-2-carboxylate (B1237412), with various phenoxide nucleophiles, illustrating the influence of the nucleophile's basicity on the reaction rate.
Table 1: Rate Constants for the Reaction of 2,4-Dinitrophenyl furan-2-carboxylate with 4-Substituted Phenoxides in 20 mol% DMSO (aq) at 25.0 °C mdpi.com
| 4-Substituent (Z) on Phenoxide | pKa of Conjugate Acid (4-Z-C₆H₄OH) | Second-Order Rate Constant (kN) [M⁻¹s⁻¹] |
| OCH₃ | 10.19 | 173 |
| CH₃ | 10.26 | 128 |
| H | 9.98 | 49.3 |
| Cl | 9.42 | 10.7 |
| CN | 7.95 | 0.403 |
This data demonstrates that a more basic nucleophile (higher pKa) leads to a faster reaction rate, which is consistent with the nucleophilic attack being the rate-determining step in an addition-elimination mechanism. The choice of nucleophile can significantly impact the kinetics and even shift the rate-determining step of the reaction. mdpi.com
Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor and Building Block in Complex Molecule Synthesis
In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. cymitquimica.comacs.org Ethyl 2-(2,4-dinitrophenoxy)acetate serves as an important precursor, providing a scaffold that can be chemically modified to create sophisticated molecular architectures. The highly substituted benzene (B151609) ring is electron-deficient due to the presence of two nitro groups, making it susceptible to nucleophilic aromatic substitution reactions and influencing the reactivity of the adjacent ether linkage.
The dinitrophenyl moiety is a well-established component in the construction of heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. While direct synthesis examples using this compound are specific, analogous dinitrophenyl compounds are frequently employed. For instance, related precursors like [2-(2,4-dinitrophenylsulfanyl)benzimidazol-1-yl]acetic acid ethyl ester have been used to synthesize complex heterocyclic systems such as 1,3,4-oxadiazoles. ajrconline.org Similarly, other dinitrophenyl derivatives are used as starting materials for creating a variety of heterocyclic rings, including pyrroles, pyridazines, and oxazines. uobaghdad.edu.iq The reactivity imparted by the dinitrophenyl group facilitates ring-forming reactions, making compounds like this compound potential precursors for novel heterocyclic molecules.
Table 1: Examples of Heterocyclic Systems from Dinitrophenyl Precursors
| Precursor Type | Heterocyclic System Synthesized | Reference |
|---|---|---|
| Dinitrophenyl-pyrrole-carboxylate | Pyrrole, Pyridazine, Oxazine, Imidazole | uobaghdad.edu.iq |
| Dinitrophenylsulfanyl-benzimidazole | 1,3,4-Oxadiazole | ajrconline.org |
The structure of this compound makes it a suitable intermediate for precursors to functional materials. The two nitro groups are high-energy functionalities. A closely related compound, 2,4-dinitrophenoxy ethanol (B145695), is used as a precursor in the synthesis of propellants for missile actuators and components for automobile airbags, highlighting the application of the dinitrophenoxy core in energetic materials. google.com Furthermore, the dinitrophenoxy moiety has been incorporated into biologically active molecules. For example, ethyl (R)-2-[6-(2,4-dinitrophenoxy)hexyl]oxirane-carboxylate was developed as a selective inhibitor for the liver isoform of carnitine palmitoyltransferase-1 (L-CPT-1), a target for treating non-insulin-dependent diabetes mellitus. researchgate.net These examples underscore the role of the dinitrophenoxy structure as a key component in the synthesis of advanced functional materials and molecules.
Utilization in Polymer Chemistry and Polymer Modification (Non-Biomaterial Focus)
Information regarding the specific application of this compound in polymer chemistry is limited in the available literature. However, related aromatic nitro compounds are sometimes used in polymer science. For example, the analogous compound Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate is noted for its use in polymer chemistry, although specific roles are not detailed. The reactive sites on this compound could theoretically be used for polymer modification or as a monomer in polymerization reactions, but this remains an area for further exploration.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Ethyl 2-(2,4-dinitrophenoxy)acetate, the ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.
Ethyl Group Protons: The ethyl moiety (-OCH₂CH₃) will present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂-) are adjacent to three methyl protons, resulting in a quartet. The terminal methyl protons (-CH₃) are adjacent to two methylene protons, leading to a triplet.
Methylene Acetate (B1210297) Protons: The protons of the methylene group attached to the ether oxygen (-OCH₂COO-) would appear as a singlet, as they have no adjacent protons to couple with.
Aromatic Protons: The dinitrophenyl ring has three protons in distinct chemical environments. The proton at the C-3 position, situated between the two nitro groups, is expected to be the most downfield-shifted due to strong deshielding effects, appearing as a doublet. The proton at the C-5 position will appear as a doublet of doublets, and the proton at the C-6 position will appear as a doublet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₂CH₃ (Ethyl) | ~4.2 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ (Ethyl) | ~1.2 | Triplet (t) | ~7.1 |
| -O-CH₂-COO- (Acetate) | ~5.0 | Singlet (s) | N/A |
| Ar-H (C-3) | ~8.8 | Doublet (d) | ~2.5 |
| Ar-H (C-5) | ~8.5 | Doublet of Doublets (dd) | J ≈ 9.0, 2.5 |
| Ar-H (C-6) | ~7.4 | Doublet (d) | ~9.0 |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.
Ester and Methylene Carbons: The carbonyl carbon (C=O) of the ester is highly deshielded and appears significantly downfield. The carbons of the ethyl group (-OCH₂CH₃) and the acetate methylene (-OCH₂COO-) will have distinct signals in the aliphatic region.
Aromatic Carbons: The dinitrophenyl ring will show six distinct signals for its carbon atoms. The carbons attached to the nitro groups (C-2 and C-4) and the oxygen atom (C-1) will be the most downfield in the aromatic region due to the strong electron-withdrawing effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂CH₃ (Ethyl) | ~14 |
| -OCH₂CH₃ (Ethyl) | ~62 |
| -O-CH₂-COO- (Acetate) | ~66 |
| C=O (Ester) | ~168 |
| Ar-C (C-6) | ~115 |
| Ar-C (C-3) | ~122 |
| Ar-C (C-5) | ~129 |
| Ar-C (C-2) | ~140 |
| Ar-C (C-4) | ~142 |
| Ar-C (C-1) | ~155 |
Advanced 2D NMR Experiments
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm the assignments made in 1D NMR.
COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons, for instance, between the -OCH₂- and -CH₃ protons of the ethyl group, and between the adjacent protons on the aromatic ring.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, which would definitively link the proton signals to their corresponding carbon signals as listed in the tables above. For example, it would show a cross-peak between the proton signal at ~4.2 ppm and the carbon signal at ~62 ppm, confirming their assignment to the ethyl methylene group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of bonds.
The IR spectrum of this compound would prominently feature:
C=O Stretch: A strong absorption band around 1750-1730 cm⁻¹ corresponding to the carbonyl group of the ester.
N-O Stretches: Strong and distinct absorption bands for the nitro groups (NO₂), typically appearing as two bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). derpharmachemica.com
C-O Stretches: Absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester and the ether linkage.
C-H Stretches: Signals for aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1750 - 1730 |
| Nitro (NO₂) | Asymmetric Stretch | 1540 - 1520 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1340 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ether/Ester (C-O) | Stretch | 1300 - 1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂O₇), the molecular weight is 270.19 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 270. The fragmentation pattern would likely involve characteristic losses:
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 225.
Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 241.
Cleavage of the ester group, potentially leading to a 2,4-dinitrophenoxy cation at m/z 183.
Further fragmentation of the dinitrophenyl ring, including the loss of NO₂ or NO groups.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy.
X-ray Crystallography for Solid-State Structure Elucidation
Spectrophotometric Methods for Quantitative Chemical Analysis
Spectrophotometry is a widely employed analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. For a compound like this compound, the presence of the 2,4-dinitrophenoxy group, a strong chromophore, makes it highly suitable for analysis by UV-Visible spectrophotometry. The two nitro groups on the phenyl ring significantly enhance the molar absorptivity of the compound, allowing for sensitive and accurate measurements.
Quantitative analysis by spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The analysis typically involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax).
The general procedure for the quantitative spectrophotometric analysis of this compound would involve the following steps:
Preparation of Standard Solutions: A series of standard solutions of this compound are prepared in a suitable solvent, such as ethanol (B145695), methanol (B129727), or a mixture of hexane (B92381) and ethanol. tandfonline.com The concentrations are chosen to cover a range that is expected to produce a linear relationship between absorbance and concentration.
Determination of λmax: The UV-Visible spectrum of a standard solution is recorded over a wavelength range (e.g., 200–800 nm) to identify the wavelength of maximum absorbance (λmax). nih.gov The 2,4-dinitrophenyl group typically exhibits strong absorbance in the UV region, often between 355-385 nm. researchgate.net
Creation of a Calibration Curve: The absorbance of each standard solution is measured at the determined λmax. A calibration curve is then constructed by plotting the absorbance values against the corresponding concentrations. The resulting graph should be a straight line passing through the origin, the slope of which is the molar absorptivity if the path length is 1 cm.
Analysis of the Unknown Sample: The absorbance of the sample solution with an unknown concentration of this compound is measured under the same conditions. The concentration of the compound in the sample is then determined by interpolating its absorbance value on the calibration curve.
While specific studies on the spectrophotometric determination of this compound are not prevalent, the methodology can be inferred from the analysis of structurally related compounds. For instance, the determination of compounds containing a 2,4-dinitrophenyl group is a common application. In some cases, a reaction is used to liberate a colored species for measurement. For example, in acyl transfer reactions, the release of the 2,4-dinitrophenoxide ion is monitored spectrophotometrically at approximately 426 nm. mdpi.com
The stability of the analyte in the chosen solvent is a critical factor for accurate quantitative analysis. Stability studies, often performed using UV-Visible spectrometry, monitor the absorbance of a solution over time to detect any degradation. For a similar compound containing a 2,4-dinitrophenyl group, stability was assessed over 96 hours in various solvents. nih.gov
The following tables represent typical data that would be generated during the spectrophotometric analysis of this compound.
Table 1: Example Calibration Curve Data for this compound
| Standard | Concentration (µg/mL) | Absorbance at λmax |
| 1 | 2.0 | 0.152 |
| 2 | 4.0 | 0.305 |
| 3 | 6.0 | 0.458 |
| 4 | 8.0 | 0.610 |
| 5 | 10.0 | 0.763 |
Table 2: Typical Spectrophotometric Parameters for Related Dinitrophenyl Compounds
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 355-385 nm | researchgate.net |
| Molar Absorptivity (ε) | ~14412 L·mol⁻¹·cm⁻¹ | researchgate.net |
| Linearity Range | 2-14 µg/mL | researchgate.net |
| Limit of Detection (LOD) | ~0.057 µg/mL | researchgate.net |
| Limit of Quantification (LOQ) | ~0.175 µg/mL | researchgate.net |
It is important to note that the values in Table 2 are derived from studies on analogous compounds, such as those formed from the reaction of 2,4-dinitrophenylhydrazine (B122626) with other molecules, and serve as an illustrative guide. researchgate.net The precise parameters for this compound would need to be determined experimentally.
Theoretical and Computational Studies of Ethyl 2 2,4 Dinitrophenoxy Acetate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of ethyl 2-(2,4-dinitrophenoxy)acetate. These methods provide a detailed picture of electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For aromatic esters like this compound, DFT calculations can predict a variety of properties. For instance, in analogous dinitrophenyl compounds, DFT has been used to determine optimized geometries, vibrational frequencies, and electronic spectra. researchgate.net Studies on similar molecules, such as ethyl-2-(4-aminophenoxy)acetate, have utilized DFT to calculate quantum chemical parameters, including HOMO and LUMO energy levels, which are crucial for assessing molecular reactivity. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. researchgate.netimist.ma For a related compound, ethyl 2-(2,4-diaminophenyl)acetate, DFT calculations have indicated a HOMO-LUMO gap of approximately 4.2 eV, suggesting moderate reactivity. vulcanchem.com
In studies of other dinitrophenyl derivatives, DFT calculations at the B3LYP/6-31G(d) level of theory have been shown to accurately reproduce molecular structures. researchgate.net Furthermore, time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.netmdpi.com
Ab Initio Methods for Aromatic Esters
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are valuable for studying aromatic esters, providing a high level of theoretical accuracy. For example, ab initio calculations have been used to investigate the strain in complex molecules and to determine their geometric and energetic properties. cdnsciencepub.com In the context of reaction mechanisms, ab initio studies can help elucidate whether a reaction proceeds through a stepwise or concerted pathway by examining the transition state structures. mdpi.com For dinitrophenyl compounds, ab initio methods have been used to obtain optimized geometries and calculate harmonic vibrational frequencies, which can be compared with experimental data from FTIR and FT-Raman spectroscopy. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes. For aromatic esters, MD simulations can reveal the preferred orientations of different parts of the molecule and the energetic barriers between different conformations. rsc.org For example, in a study of a naphthyl-containing ester, MD simulations showed that certain orientations of the aromatic group relative to the ester side chain are energetically favored. rsc.org
Conformational analysis, often performed in conjunction with MD simulations or as a standalone quantum chemical calculation, helps to identify the most stable conformers of a molecule. researchgate.net This is crucial as the conformation can significantly influence the molecule's reactivity and physical properties. For complex molecules, a potential energy surface (PES) scan can be performed to identify the lowest energy conformers. researchgate.net
Prediction of Reactivity and Reaction Pathways
Theoretical methods are instrumental in predicting the reactivity of this compound and the pathways of its reactions. The presence of two nitro groups on the phenyl ring significantly influences its electrophilic character. Kinetic studies on related dinitrophenyl esters and carbonates in reaction with various nucleophiles, such as amines and phenoxides, have been used to elucidate reaction mechanisms. mdpi.comresearchgate.netuchile.cl These studies often involve determining reaction orders and analyzing Brønsted-type plots to distinguish between stepwise and concerted mechanisms. researchgate.netuchile.cl
Structure-Property Relationship Modeling (Non-Biological Properties)
Quantitative Structure-Property Relationship (QSPR) models aim to correlate the chemical structure of a compound with its physical and chemical properties. For aromatic esters, these models can be developed using descriptors derived from theoretical calculations. For example, the electronic properties calculated using DFT, such as HOMO-LUMO gap and dipole moment, can be used to predict properties like reactivity and solubility. mdpi.com
Studies on acyl transfer reactions of 2,4-dinitrophenyl furoates have provided insights into the relationship between the structure of the reactants and the transition state configuration. mdpi.com By systematically varying substituents on the aromatic rings of both the ester and the nucleophile, researchers can probe how these changes affect the reaction mechanism and rate. mdpi.com This type of analysis helps in building a qualitative understanding of structure-reactivity relationships.
Molecular Modeling for Mechanistic Insights
Molecular modeling plays a crucial role in providing detailed mechanistic insights into the reactions of this compound. By creating 3D models of the reactants, intermediates, and transition states, researchers can visualize the reaction process at an atomic level. nih.gov For example, in the study of the reactions of dinitrophenyl-containing compounds, molecular modeling has been used to understand the steric and electronic effects that govern the reaction pathway. nih.gov
Computational modeling can also be used to design catalysts or optimize reaction conditions. ibs.re.kr By understanding the mechanism of a reaction, it is possible to make informed decisions on how to improve its efficiency and selectivity. For instance, computational studies have been used to explain the role of solvents in influencing reaction mechanisms and to predict the effect of ligand modifications on the enantioselectivity of a reaction. ibs.re.kr
Environmental Transformation and Fate Excluding Toxicological Aspects
Photolytic Degradation Pathways of Aryloxyacetates
Photolytic degradation, or photolysis, is a process where light energy drives the breakdown of chemical bonds. moravek.com For aryloxyacetate compounds, including Ethyl 2-(2,4-dinitrophenoxy)acetate, this is a significant pathway for transformation in the environment, particularly in sunlit surface waters and on soil surfaces. The rate and products of photolysis are influenced by the intensity and wavelength of light. researchgate.net
The primary photolytic reactions for aryloxyacetates can include:
Cleavage of the Ether Bond: The bond connecting the phenoxy group to the acetate (B1210297) moiety can be broken, leading to the formation of 2,4-dinitrophenol (B41442) and an ethyl acetate radical.
Reactions of the Aromatic Ring: The nitro groups on the benzene (B151609) ring are strong chromophores, meaning they absorb light, which can make the ring susceptible to various photochemical reactions. This can include the reduction of the nitro groups or cleavage of the aromatic ring itself under certain conditions.
Photoisomerization and Photoaddition: Light exposure can lead to the rearrangement of the molecule's structure (photoisomerization) or the addition of other molecules, like water (photoaddition), altering its chemical properties. nih.gov
Non-oxidative photolytic reactions may involve isomerization, dimerization, and hemolytic cleavage of heteroatom-carbon bonds, while oxidative photolysis can occur through reactions with singlet or triplet oxygen. researchgate.net
Table 1: Potential Photolytic Degradation Products of this compound
| Precursor Compound | Potential Degradation Product | Degradation Pathway |
| This compound | 2,4-Dinitrophenol | Cleavage of the ether bond |
| This compound | Ethyl acetate radical | Cleavage of the ether bond |
| This compound | Products of nitro group reduction | Photoreduction |
| This compound | Ring-opened products | Aromatic ring cleavage |
Chemical Hydrolysis in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. moravek.com For this compound, an ester, hydrolysis is a key degradation pathway in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.
The primary hydrolysis reaction for this compound is the cleavage of the ester bond, a process known as ester hydrolysis. This reaction results in the formation of (2,4-dinitrophenoxy)acetic acid and ethanol (B145695). This reaction can be catalyzed by both acids and bases.
Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester group. This is typically a faster process than acid-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the oxygen of the carbonyl group is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.
The presence of electron-withdrawing groups, such as the two nitro groups on the phenyl ring, can influence the rate of hydrolysis.
Table 2: Products of Chemical Hydrolysis of this compound
| Reactant | Product(s) | Condition |
| This compound and Water | (2,4-Dinitrophenoxy)acetic acid and Ethanol | Acidic or alkaline |
Abiotic Degradation Mechanisms
Beyond photolysis and hydrolysis, other abiotic (non-biological) degradation mechanisms contribute to the transformation of this compound in the environment. These processes often involve reactions with other chemical species present in soil and water.
Oxidation-Reduction Reactions: The nitroaromatic structure of the compound makes it susceptible to both oxidation and reduction. Oxidation can be initiated by reactive oxygen species, while reduction of the nitro groups can occur in anoxic environments, leading to the formation of amino derivatives.
Reactions with Soil Minerals: The functional groups of this compound can interact with the surfaces of soil minerals, such as clays (B1170129) and metal oxides. These interactions can catalyze degradation reactions or lead to strong binding (adsorption), which affects the compound's mobility and availability for other degradation processes.
These abiotic degradation pathways are part of a complex interplay of factors that determine the ultimate fate of the compound in the environment. awsjournal.org
Environmental Persistence Studies in Non-Biological Matrices
The environmental persistence of a chemical refers to the length of time it remains in a particular environmental compartment before being broken down. While specific persistence studies for this compound are not widely available in the reviewed literature, the persistence of related aryloxyacetate herbicides is influenced by several factors. ucanr.edunih.gov
In Soil: The persistence in soil is governed by a combination of photolysis on the surface, chemical hydrolysis in soil water, and adsorption to soil organic matter and clay particles. nih.gov The rate of degradation is typically influenced by soil type, pH, moisture content, and temperature. Generally, breakdown is more rapid in warm, moist soils. ucanr.edu
In Water: In aquatic systems, persistence is primarily determined by the rates of photolysis in the upper, sunlit layers (photic zone) and chemical hydrolysis throughout the water column. The pH of the water is a critical factor for hydrolysis. Due to its potential for hydrolysis, the persistence of the ester form may be limited in aqueous environments.
The degradation of glyphosate, another herbicide, is known to be relatively rapid in soil, but it and its metabolites can persist under certain conditions. nih.gov This highlights that environmental persistence is condition-dependent.
Table 3: Factors Influencing the Environmental Persistence of Aryloxyacetates
| Environmental Matrix | Influencing Factor | Effect on Persistence |
| Soil | High temperature | Decreases persistence |
| Soil | High moisture | Decreases persistence |
| Soil | High organic matter/clay content | May increase persistence due to adsorption |
| Water | High sunlight exposure | Decreases persistence (promotes photolysis) |
| Water | Extreme pH (acidic or alkaline) | Decreases persistence (promotes hydrolysis) |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing Ethyl 2-(2,4-dinitrophenoxy)acetate and related dinitrophenyl ethers. Traditional synthesis often involves harsh conditions, such as high temperatures and prolonged reaction times. biotage.co.jp
Key areas for investigation include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically shorten reaction times for nucleophilic aromatic substitution (SNAr) reactions from hours or even days to just minutes or an hour. biotage.co.jpbspublications.net Exploring microwave-assisted protocols for the synthesis of this compound could lead to higher yields, reduced energy consumption, and minimized by-product formation. biotage.co.jp
Green Catalysts and Solvents: Research into catalysts that are less toxic and more efficient is crucial. For instance, replacing traditional bases with milder options like potassium carbonate or using water as a solvent can significantly improve the environmental profile of the synthesis. biotage.co.jpptfarm.plmdpi.com The use of aqueous bases in water-miscible solvents like tetrahydrofuran (B95107) has shown promise in producing related sulfonates with high yields and less environmental impact. mdpi.com
One-Pot and Multicomponent Reactions: Designing one-pot synthesis routes, where multiple reaction steps are carried out in the same vessel, can reduce waste and improve efficiency. ptfarm.plresearchgate.net Investigating multicomponent reactions involving precursors to this compound could streamline its production.
A comparison of conventional and potential green synthesis methods highlights the advantages of adopting newer technologies.
| Parameter | Conventional Method (e.g., Reflux) | Microwave-Assisted Method |
| Reaction Time | Hours to Days biotage.co.jp | Minutes to an Hour biotage.co.jpbspublications.net |
| Energy Consumption | High | Low |
| Solvent Use | Often requires high-boiling, non-aqueous solvents | Can utilize greener solvents like water or ethanol (B145695); often requires lower volumes bspublications.netptfarm.pl |
| Yield | Variable, can be low for certain substrates biotage.co.jp | Often higher yields ptfarm.pl |
| By-products | Can be significant | Reduced formation of by-products |
Exploration of New Applications in Materials Science and Industrial Processes
The distinct reactivity of this compound makes it a promising candidate for novel applications in materials science and as an intermediate in various industrial processes.
Polymer Synthesis and Modification: The dinitrophenyl group is highly electrophilic, making it reactive toward nucleophiles. This property can be exploited to create functional polymers. For instance, 2,4-dinitrophenyl ethers have been successfully grafted onto polyvinyl alcohol (PVA) to create new electrophilic polymers. scirp.orgscirp.org Future research could explore the use of this compound as a monomer or a modifying agent to create polymers with tailored properties, such as enhanced thermal stability or specific reactivity for use in sensors or energetic materials. scirp.orgscirp.org
Analytical Reagents: The compound's high reactivity and specificity with amines and other nucleophiles make it an excellent choice for developing new analytical methods and assays. chemimpex.com Future work could focus on creating novel chromogenic or fluorogenic sensors for environmental monitoring or biological imaging, where the reaction with a target analyte produces a measurable signal.
Pharmaceutical and Agrochemical Intermediates: As a versatile building block, this compound is already used in the synthesis of pharmaceutical and agrochemical intermediates. chemimpex.com Further research could identify new synthetic pathways where this compound serves as a key precursor to complex, high-value molecules. Its role as a synthon for dual hypoglycemic agents has been demonstrated in related structures. mdpi.com
Advanced Mechanistic Studies and Computational Insights into Reactivity
A deeper understanding of the reaction mechanisms of this compound is essential for optimizing its use and developing new applications.
Kinetic and Mechanistic Studies: The reactions of similar 2,4-dinitrophenyl derivatives often proceed through a nucleophilic addition-elimination mechanism, where a tetrahedral intermediate is formed. ccsenet.orgncert.nic.in Detailed kinetic studies on the reactions of this compound with a wider range of nucleophiles and in various solvent systems would provide valuable data on reaction rates and substituent effects. Understanding whether the formation of the intermediate or the departure of the leaving group is the rate-determining step is crucial for controlling reaction outcomes. ccsenet.org
Computational Modeling: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. vulcanchem.comimist.ma Future computational studies could provide significant insights into the geometry, atomic charges, and frontier molecular orbitals (HOMO-LUMO) of this compound. imist.matandfonline.com This theoretical approach can help predict reactivity, rationalize experimental findings, and guide the design of new reactions and materials. imist.ma For example, DFT calculations can elucidate polarization effects and analyze transition states in its reactions. imist.ma
Integration with Green Chemistry and Circular Economy Principles
Aligning the lifecycle of this compound with the principles of green chemistry and the circular economy is a critical future objective. zenodo.org
Designing for Degradation and Recycling: A key principle of the circular economy is to design out waste. cefic.org Research should focus on the end-of-life fate of this compound and its derivatives. This includes studying its biodegradability and the potential for chemical recycling. For example, studies on the microbial degradation of 2,4-dinitrophenol (B41442) (a potential breakdown product) show that certain bacteria can use it as a carbon source, suggesting pathways for bioremediation. hibiscuspublisher.comnih.gov Advanced oxidation processes are also being explored for the degradation of dinitrophenol pollutants. researchgate.netresearchgate.net
Waste Valorization: In the context of a circular economy, by-products from the synthesis or use of this compound should be considered as potential feedstocks for other processes. cefic.org Future research could explore methods to recover and reuse or upcycle components like the dinitrophenol moiety.
By focusing on these research directions, the scientific community can unlock the full potential of this compound while advancing the goals of sustainable and circular chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
